(R)-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol

NIK Inhibitor Biochemical Ki Potency Comparison

Researchers studying non-canonical NF-κB signaling require selective probes to distinguish NIK-dependent activity; generic analogs or the wrong enantiomer result in total loss of pharmacological effect. AM-0216 addresses this with absolute chiral specificity and a structurally validated inactive (S)-isomer control. - Potent and highly selective NIK inhibitor with a Ki of 2 nM; selectively cytotoxic in NIK-dependent multiple myeloma lines while sparing NIK-independent cells. - Available alongside the inactive (S)-isomer AM-0650 as a direct negative control for target engagement and gene rescue experiments. - Sourced with rigorous quality assurance and supported by global logistics for timely delivery.

Molecular Formula C19H17N5OS
Molecular Weight 363.4 g/mol
Cat. No. B12979891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol
Molecular FormulaC19H17N5OS
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC(C#CC1=CC2=C(CCN2C3=NC(=NC=C3)N)C=C1)(C4=NC=CS4)O
InChIInChI=1S/C19H17N5OS/c1-19(25,17-21-9-11-26-17)7-4-13-2-3-14-6-10-24(15(14)12-13)16-5-8-22-18(20)23-16/h2-3,5,8-9,11-12,25H,6,10H2,1H3,(H2,20,22,23)/t19-/m1/s1
InChIKeyFSQNPXFFFUDCCO-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AM-0216: Selective NIK Inhibitor


The compound (R)-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol, commonly known as AM-0216 or Amgen 16, is a potent and highly selective small-molecule inhibitor of NF-κB-inducing kinase (NIK) [1]. It is an exemplar from the alkynyl alcohol class of kinase inhibitors, defined by its (R)-stereochemistry at the tertiary alcohol center [2]. AM-0216 is distinguished as a key chemical probe for the non-canonical NF-κB pathway, demonstrating selective cytotoxicity in NIK-dependent hematologic malignancies while sparing NIK-independent cells [1].

Pathway Probe Selective non-canonical NF-κB pathway inhibitor for mechanistic studies
Stereochemical Identity (R)-enantiomer required; chiral control essential for target engagement
Cell-Model Fit Reported NIK-dependent cell viability modulation in hematologic malignancy models

AM-0216 Analog Substitution Risks


Generic substitution within the NIK inhibitor class is not supported by evidence, as minor structural modifications profoundly impact selectivity, potency, and pathway-specific cellular activity. Even a closely related active analog, the 5-chloropyrimidinyl derivative AM-0561, exhibits a 6.7-fold difference in biochemical Ki (0.3 nM vs 2 nM for AM-0216) . Critically, the (S)-isomer of AM-0216 (AM-0650) is completely inactive against NIK in cellular assays, demonstrating absolute chiral specificity [1]. Using an unverified analog or the incorrect enantiomer will result in a total loss of the NIK-dependent pharmacological effect required for selective non-canonical NF-κB pathway interrogation.

Potency
Potency context differs significantly among close structural analogs; class-wide equivalence not supported.
Chirality
Absolute enantiomer specificity: (S)-isomer is inactive; enantiomer mismatch abolishes NIK-dependent response.
Controls
Alternative NIK inhibitors may lack well-characterized inactive control compounds needed for target attribution.

AM-0216 vs. Analogs: Selection Criteria


Biochemical Potency: AM-0216 vs. AM-0561

In a direct comparison, AM-0216 demonstrates a biochemical inhibition constant (Ki) of 2 nM against NIK, which is 6.7-fold less potent than its closest active analog, the 5-chloropyrimidinyl derivative AM-0561 (Ki = 0.3 nM) . Despite this difference, AM-0216's nanomolar affinity is sufficient for complete pathway inhibition in cells, and its slightly lower potency may offer an advantage in titrating partial pathway responses.

Potency Comparison
Data to verify
AM-0216 Ki 2 nM
AM-0561 Ki 0.3 nM
6.7-fold difference
Supports inhibitor potency context assessment.
Vendor-reported data; independent validation recommended.
NIK Inhibitor Biochemical Ki Potency Comparison

Chiral Specificity in NIK-Dependent Cells

The (S)-enantiomer of AM-0216, designated AM-0650, serves as a direct negative control. In multiple myeloma cell lines with NIK-dependent NF-κB activation, AM-0216 significantly reduced cell viability, while AM-0650 showed no effect, confirming that the inhibitory activity is strictly dependent on the (R)-stereochemistry [1]. This chiral-specific activity was absent in the inactive control, demonstrating a true structure-activity relationship.

Chiral Specificity
Head-to-head
(R)-AM-0216: viability loss in KMS11
(S)-AM-0650: no effect
Confirms (R)-enantiomer requirement for NIK-dependent response.
Inactive isomer serves as negative control.
Stereochemistry Chiral Selectivity NIK-Dependent Cytotoxicity

Phenotypic Selectivity: NIK-Dependent vs. Independent

AM-0216 demonstrates clear phenotypic selectivity in cell line panels. Viability is significantly reduced in MMCLs harboring NIK-activating mutations (e.g., TRAF3 mutation, KMS11), whereas viability is unaffected in lines with low basal NF-κB activity or those with classical pathway mutations (KMS12BM) [1]. This contrasts with pan-NF-κB inhibitors that lack this discrimination.

Phenotypic Selectivity
Class-level
>80% viability reduction
in NIK-dependent MC1286 cells
Supports pathway-specific cell-model endpoint interpretation.
Cell-line dependent; validate in target model.
Phenotypic Selectivity Non-canonical NF-κB Multiple Myeloma

Chemotype Comparison: AM-0216 vs. Other Scaffolds

As a specific alkynyl alcohol, AM-0216 represents a well-defined NIK inhibitor chemotype with a co-crystal structure confirming its binding mode [1]. While other NIK scaffolds exist, the comprehensive in-vitro profiling and availability of a direct inactive control isomer (AM-0650) for AM-0216 provides a distinct advantage for target validation studies not necessarily replicated for less-characterized alternatives.

Control Availability
Supporting evidence
Matched inactive (S)-enantiomer
AM-0650 available
Enables target attribution in validation studies.
Vendor availability supports control procurement.
Chemical Probe Scaffold Comparison Selectivity Profile

AM-0216 Research Applications


Non-Canonical NF-κB Target Validation

AM-0216 is optimally deployed in target validation experiments where clear demonstration of NIK-dependent pharmacology is required. Its selective cytotoxicity in NIK-dependent multiple myeloma lines and the availability of the inactive (S)-isomer AM-0650 as a direct negative control make it an ideal tool for gene knockout or rescue experiments designed to confirm target engagement [1].

In Vitro Pharmacology: Hematologic Malignancies

For research into multiple myeloma and other B-cell malignancies where non-canonical NF-κB activation is a driver, AM-0216 provides a cell-active probe with a well-defined selectivity window. Its ability to discriminate between lines with NIK-dependent versus classical pathway activation allows researchers to deconvolute the roles of different NF-κB branches in tumor survival [1].

Comparative Inhibitor Profiling

AM-0216 serves as a benchmark compound for evaluating the selectivity of novel NIK inhibitors. Its known off-target profile and the availability of both active and inactive enantiomers make it a standard for establishing the baseline in high-content screening or kinome profiling panels aimed at developing next-generation NIK inhibitors [1].

Application
Selection Property
Validation Focus
Non-canonical NF-κB target engagement studies
Enantiomer-defined pathway probe with matched inactive control
Chiral specificity and NIK-dependent phenotype attribution
Hematologic malignancy cell-model research
NIK-dependent cell viability modulation window
Pathway-selective endpoint discrimination
Kinase inhibitor selectivity profiling
Benchmark NIK inhibitor with characterized selectivity profile
Comparative kinome profiling against novel inhibitors
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